2-[2-Methoxy-5-(2-methyl-1,3-thiazol-4-yl)phenyl]acetic acid hydrobromide
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Description
2-[2-Methoxy-5-(2-methyl-1,3-thiazol-4-yl)phenyl]acetic acid hydrobromide is a chemical compound with the molecular formula C13H13NO3S·HBr and a molecular weight of 344.22 . It contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-[2-Methoxy-5-(2-methyl-1,3-thiazol-4-yl)phenyl]acetic acid hydrobromide are not fully detailed in the search results. The compound is known to have a molecular weight of 344.22 . Other properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications
- Thiazole derivatives, including this compound, have been investigated for their antimicrobial potential. Compound 4, which contains a 3,4-dimethoxyphenyl moiety at the fourth position of the thiazole ring, exhibits potent inhibitory activity (MIC = 1.4 µM) against microbial pathogens . Researchers explore its effectiveness against bacteria, fungi, and other microorganisms.
- 2-Methyl-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxy}acetic acid (a related compound) acts as a PPAR agonist. PPARs play a crucial role in regulating inflammation and metabolic processes. Investigating this compound’s impact on PPAR activation could yield insights into therapeutic interventions for inflammatory diseases and metabolic disorders .
Antimicrobial Activity
Peroxisome Proliferator-Activated Receptor (PPAR) Agonist
properties
IUPAC Name |
2-[2-methoxy-5-(2-methyl-1,3-thiazol-4-yl)phenyl]acetic acid;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S.BrH/c1-8-14-11(7-18-8)9-3-4-12(17-2)10(5-9)6-13(15)16;/h3-5,7H,6H2,1-2H3,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQGVKJZKOEEBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=C(C=C2)OC)CC(=O)O.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-Methoxy-5-(2-methyl-1,3-thiazol-4-yl)phenyl]acetic acid hydrobromide |
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